5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
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Overview
Description
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a dichlorophenyl group, and a dimethylpyrimidin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the pyrimidine core.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-N,N-dimethylpyrimidin-2-amine: Lacks the benzenesulfonyl group, which may result in different chemical and biological properties.
5-(Benzenesulfonyl)-4-phenyl-N,N-dimethylpyrimidin-2-amine:
5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)pyrimidin-2-amine: Lacks the dimethylamine group, which may influence its interaction with biological targets.
Uniqueness
The uniqueness of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)14-9-8-12(19)10-15(14)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILUDROTYKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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